2-Amino-N,N-dimethylacetamide hydrochloride
Description
Crystallographic Analysis and Conformational Studies
The crystallographic investigation of this compound reveals important structural features that distinguish it from related amino acid amide derivatives. The compound crystallizes with specific spatial arrangements that have been characterized through single-crystal X-ray diffraction studies, providing insights into intermolecular interactions and hydrogen bonding patterns. The crystal structure exhibits hydrogen bonding networks involving both the amino group and the chloride ion, which stabilize the overall three-dimensional arrangement.
Conformational analysis of the compound shows that the molecular backbone adopts specific orientations influenced by the protonation state of the amino group. The presence of the hydrochloride salt form creates additional constraints on molecular flexibility compared to the neutral form of the parent compound. Structural studies indicate that the N,N-dimethyl substitution on the acetamide group influences the overall molecular geometry and affects the accessibility of hydrogen bonding sites.
The crystal packing demonstrates characteristic features common to amino acid amide salts, with distinct layers formed through hydrogen bonding interactions. The chloride ions occupy specific crystallographic positions that facilitate optimal electrostatic interactions with the protonated amino groups. These structural arrangements contribute to the stability and distinct physical properties observed for this hydrochloride salt form.
Comparative crystallographic analysis with related compounds such as glycinamide hydrochloride reveals both similarities and differences in hydrogen bonding patterns and molecular arrangements. The additional methyl groups in this compound introduce steric effects that modify the crystal packing compared to simpler amino acid amide salts.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopic analysis provides detailed information about the molecular structure and dynamics of this compound in solution. Proton Nuclear Magnetic Resonance spectra exhibit characteristic signals for the methyl groups attached to the nitrogen atom, typically appearing as singlets due to rapid rotation around the carbon-nitrogen bonds. The chemical shifts of these methyl groups are influenced by the electron-withdrawing effect of the carbonyl group and the proximity to the nitrogen atom.
The amino group protons display distinctive coupling patterns and chemical shift values that reflect the protonation state in the hydrochloride salt form. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonance, which appears at characteristic downfield positions typical of amide carbonyls. The methyl carbon atoms attached to nitrogen show specific chemical shift patterns that distinguish them from other carbon environments in the molecule.
Infrared spectroscopic characterization demonstrates characteristic absorption bands that provide fingerprint information for structural identification. The carbonyl stretching vibration appears prominently in the spectrum, typically observed around 1670-1680 wavenumbers, which is characteristic of tertiary amide groups. The amino group stretching vibrations appear in the higher frequency region, modified by hydrogen bonding interactions with the chloride counterion.
Mass spectrometric analysis confirms the molecular weight and fragmentation patterns of this compound. The mass spectrum shows the molecular ion peak and characteristic fragment ions resulting from loss of specific functional groups. Common fragmentation patterns include loss of dimethylamine groups and formation of acylium ions, providing structural confirmation through characteristic mass-to-charge ratios.
Table 1: Spectroscopic Data Summary for this compound
| Spectroscopic Method | Key Observations | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | N-methyl groups | 2.8-3.1 parts per million |
| ¹H Nuclear Magnetic Resonance | Amino methylene | 4.2-4.4 parts per million |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-175 parts per million |
| Infrared | Carbonyl stretch | 1670-1680 wavenumbers |
| Infrared | Amino group stretch | 3300-3500 wavenumbers |
Computational Chemistry Approaches for Electronic Structure Prediction
Density functional theory calculations have been employed to investigate the electronic structure and molecular properties of this compound. These computational studies provide insights into orbital energies, electron density distributions, and molecular electrostatic potential surfaces that help explain the observed chemical behavior and reactivity patterns.
Computational optimization of molecular geometries reveals preferred conformational states and energy barriers for rotation around specific bonds. The calculations indicate that the N,N-dimethyl groups exhibit relatively free rotation, while the amino group orientation is influenced by hydrogen bonding interactions with the chloride ion. Electronic structure calculations demonstrate the electron-donating effect of the amino group and the electron-withdrawing influence of the carbonyl functionality.
Molecular orbital analysis shows the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, providing information about electronic transitions and potential reactivity sites. The calculations reveal that the amino nitrogen atom serves as an important electron-donating center, while the carbonyl carbon represents an electrophilic site for potential chemical reactions.
Computational studies of hydrogen bonding interactions between the molecule and chloride ion provide quantitative estimates of binding energies and optimal geometries for salt formation. These calculations support experimental observations regarding the stability and structural preferences of the hydrochloride salt form compared to other potential salt forms.
Table 2: Computational Chemistry Results for Electronic Structure Parameters
| Parameter | Calculated Value | Computational Method |
|---|---|---|
| Dipole Moment | 4.2-4.8 Debye | Density Functional Theory |
| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 electron volts | B3LYP/6-31G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -0.8 to -1.2 electron volts | B3LYP/6-31G(d,p) |
| Hydrogen Bond Energy (with Cl⁻) | -15 to -20 kilocalories per mole | M06-2X/6-311G++(2d,2p) |
Tautomeric Behavior and Protonation State Analysis
The tautomeric behavior of this compound involves potential equilibria between different structural forms, although the presence of the hydrochloride salt typically favors specific tautomeric states. The primary tautomeric form involves the conventional amide structure with the carbonyl group and amino functionality in their standard oxidation states.
Protonation state analysis reveals that the amino group serves as the primary basic site in the molecule, readily accepting protons to form the hydrochloride salt. The protonation occurs preferentially at the amino nitrogen due to its higher basicity compared to the amide nitrogen, which is significantly less basic due to resonance delocalization with the carbonyl group. This selective protonation pattern is confirmed through both experimental measurements and theoretical calculations.
pH-dependent studies of the compound demonstrate the stability of the protonated form under acidic conditions and the potential for deprotonation under basic conditions. The acid dissociation constant for the protonated amino group falls within the range typical for primary aliphatic amines, modified by the electron-withdrawing effect of the adjacent carbonyl group.
Computational analysis of different protonation states shows significant changes in molecular geometry and electronic structure upon protonation. The formation of the hydrochloride salt results in stronger hydrogen bonding interactions and modified conformational preferences compared to the neutral form of the molecule.
Table 3: Protonation State Analysis Data
| Protonation Site | Calculated pKa | Preferred pH Range | Structural Changes |
|---|---|---|---|
| Amino nitrogen | 8.0-8.5 | Below pH 7 | Enhanced hydrogen bonding |
| Amide nitrogen | <0 | Extreme acidic conditions | Resonance disruption |
| Overall stability | - | pH 2-6 | Optimal salt formation |
The investigation of tautomeric equilibria also considers potential keto-enol forms, although these are generally unfavorable for this particular compound due to the strong electron-withdrawing nature of the dimethylamino group. Computational studies confirm that the conventional amide tautomer represents the most thermodynamically stable form under normal conditions.
Properties
IUPAC Name |
2-amino-N,N-dimethylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-6(2)4(7)3-5;/h3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDZKEPRCKHSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602768 | |
| Record name | N,N-Dimethylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72287-77-5 | |
| Record name | N,N-Dimethylglycinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-N,N-dimethylacetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Amido Protection
In this initial step, glycine methyl ester hydrochloride is reacted with tert-butyl dicarbonate under basic conditions. This process serves to protect the amine group, facilitating subsequent reactions.
-
- Glycine methyl ester hydrochloride
- Tert-butyl dicarbonate
- Alkali (e.g., sodium carbonate)
- Solvent (e.g., ethers or varsol)
-
- Glycine methyl ester hydrochloride to tert-butyl dicarbonate: 1.0:1.0 to 2.0
- Glycine methyl ester hydrochloride to alkali: 1.0:1.0 to 4.0
- Solvent volume: 5-15 mL per gram of glycine methyl ester
Temperature: 0–30 °C
After completion of the reaction, the product (Boc-glycine methyl ester) is isolated through concentration and extraction methods.
Ammonia Separation
This step involves the condensation of Boc-glycine methyl ester with N,N-dimethylaniline in an ether solvent under controlled pressure.
-
- Boc-glycine methyl ester
- N,N-dimethylaniline
- Ether solvent
-
- Boc-glycine methyl ester to N,N-dimethylaniline: 1.0:10.0 to 25.0
- Solvent volume: 5-15 mL per gram of Boc-glycine methyl ester
Temperature: 30–60 °C
- Pressure: 0.1–1.0 MPa
Following the reaction, the mixture is cooled, filtered, and concentrated to yield N,N-dimethyl-Boc-G-NH2.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N,N-dimethylacetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Water, alcohols, and other polar solvents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Pharmaceutical Intermediates
The compound serves as a precursor for synthesizing various pharmaceutical agents. It is utilized in the production of G-NH2 derivatives, which are essential for developing drugs with therapeutic effects. For instance, it has been reported to be involved in synthesizing enzyme inhibitors for treating conditions like atherosclerosis .
2. Antidiabetic and Antithrombotic Agents
Research indicates that 2-amino-N,N-dimethylacetamide hydrochloride can be transformed into antidiabetic compounds and antithrombotic agents. Studies have shown its potential in creating N-(indole-2-carbonyl) derivatives that exhibit significant biological activity against diabetes and thrombotic disorders .
3. Anesthetic Properties
The compound's derivatives have been explored for their anesthetic properties, similar to established anesthetics such as lidocaine and prilocaine. This application is particularly relevant in developing non-addictive anesthetic alternatives .
Agricultural Applications
1. Disinfectants and Mycocides
In agriculture, this compound has been identified as a potential disinfectant and mycocide. Its efficacy against various pathogens makes it suitable for enhancing crop protection strategies .
2. Synthesis of Agrochemicals
The compound can be used as a starting material for synthesizing N-alkylaminoacetamide compounds, which are useful in formulating agrochemicals that improve plant health and yield .
Industrial Applications
1. Solvent Properties
Due to its aprotic nature, this compound is employed as a solvent in various chemical reactions. Its ability to dissolve a wide range of polar and nonpolar substances makes it advantageous for industrial applications, particularly in fiber production and organic synthesis .
2. Lubrication Additives
The compound's derivatives are also explored as additives in lubricating oils. They provide enhanced performance characteristics such as reduced wear and friction properties, making them suitable for high-performance lubricants .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethylacetamide hydrochloride involves its interaction with various molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile reagent in chemical reactions . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₄H₁₁ClN₂O
- Molecular Weight : 138.60 g/mol
- CAS Number : 72287-77-5
- Synonyms: N,N-Dimethylglycinamide hydrochloride; 2-Amino-N,N-dimethylacetamide HCl .
Physical Properties :
- Purity: ≥97% (commercially available in 250 mg to 25 g packaging) .
- Solubility: Highly soluble in polar aprotic solvents like N,N-dimethylacetamide (DMA), as evidenced by its use in microwave-assisted syntheses .
Comparison with Structurally Similar Compounds
2-Amino-N,N-diethyl-acetamide Hydrochloride
- Molecular Formula : C₆H₁₃ClN₂O
- Molecular Weight : ~164.63 g/mol
- CAS : 108723-79-1 .
- Key Differences: Substituents: Diethyl groups replace dimethyl groups, increasing steric bulk and lipophilicity. Reactivity: Larger ethyl groups may reduce nucleophilicity of the amino group compared to the dimethyl analog. Applications: Similar use as a building block, but tailored for syntheses requiring less polar intermediates .
2-Amino-N-cyclohexyl-N-ethylacetamide Hydrochloride
- Molecular Formula : C₁₀H₂₁ClN₂O
- Molecular Weight : 220.74 g/mol
- CAS : 1220018-07-4 .
- Key Differences: Substituents: Cyclohexyl and ethyl groups introduce significant steric hindrance and rigidity. Solubility: Likely lower solubility in polar solvents due to hydrophobic cyclohexyl moiety. Applications: Potential use in medicinal chemistry for targeting hydrophobic binding pockets .
2-Amino-N-(2,6-dimethylphenyl)acetamide Hydrochloride
- Molecular Formula : C₁₀H₁₃ClN₂O (inferred from structure)
- Reactivity: The aromatic amine may participate in electrophilic substitution reactions, unlike aliphatic analogs. Applications: Specialized use in synthesizing aromatic heterocycles or metal-organic frameworks .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Predicted LogP* | Solubility in DMA |
|---|---|---|---|---|
| 2-Amino-N,N-dimethylacetamide HCl | -N(CH₃)₂ | 138.60 | ~-1.2 | High |
| 2-Amino-N,N-diethyl-acetamide HCl | -N(C₂H₅)₂ | 164.63 | ~0.3 | Moderate |
| N-Cyclohexyl-N-ethyl analog HCl | -N(C₂H₅)(C₆H₁₁) | 220.74 | ~1.8 | Low |
| N-(2,6-dimethylphenyl) analog HCl | -N(C₆H₃(CH₃)₂) | ~194.68 | ~2.5 | Very low |
*LogP estimated using fragment-based methods.
Biological Activity
2-Amino-N,N-dimethylacetamide hydrochloride (DMAA·HCl) is a compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : C4H10ClN
- Molecular Weight : 109.58 g/mol
- Structure : The compound features a dimethylamino group attached to an acetamide backbone, which contributes to its biological reactivity.
DMAA·HCl primarily acts through the modulation of enzyme activity and receptor interactions. The dimethylamino group allows for hydrogen bonding and hydrophobic interactions with various biological targets, influencing cellular pathways:
- Histone Deacetylase Inhibition : Preliminary studies suggest that DMAA·HCl may function as a histone deacetylase (HDAC) inhibitor, which could affect gene expression and cellular processes related to cancer progression.
- Enzyme Interactions : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to various biological effects.
Anticancer Properties
Research indicates that DMAA·HCl exhibits promising anticancer activity. It has been studied for its potential to inhibit tumor growth in various cancer cell lines:
- In Vitro Studies : In studies involving breast cancer cell lines, DMAA·HCl demonstrated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : The compound's ability to influence HDAC activity may lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Antimicrobial Activity
DMAA·HCl has also shown antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting critical metabolic pathways within the microorganisms.
Case Studies
- Breast Cancer Research :
-
Toxicity Studies :
- In chronic toxicity studies conducted on rodents, DMAA·HCl was administered at varying doses over prolonged periods. Results indicated no significant increase in tumor incidence; however, some liver hypertrophy was observed at higher doses, suggesting a need for careful dosage considerations in therapeutic applications .
Comparative Analysis with Similar Compounds
The following table compares DMAA·HCl with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dimethyl substitution at nitrogen | Known for various biological activities |
| N-(2-Amino-4-fluorophenyl)-acetamide | Contains fluorine atom | Exhibits promising anticancer activity |
| 2-Amino-N-(3-fluorophenyl)acetamide | Contains one fluorine atom | Potential weak pressor agent |
Q & A
Q. Basic
- Storage Conditions : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation .
- Handling : Use anhydrous solvents (e.g., dried MeOH) during synthesis to avoid hydrolysis of the amide bond .
What solvent systems optimize reactions involving this compound?
Advanced
Solvent selection impacts reaction efficiency and byproduct formation:
For coupling reactions (e.g., peptide synthesis), dimethylacetamide (DMAC) enhances reactivity with carbodiimide catalysts like EDC .
How can researchers resolve discrepancies in NMR data for derivatives of this compound?
Advanced
Spectral variations arise from solvation effects or proton exchange. Strategies include:
- Deuterated Solvent Screening : Compare spectra in CDOD vs. DO to identify solvent-induced shifts .
- Variable Temperature NMR : Suppress broad peaks caused by NH proton exchange at low temperatures (e.g., 0°C) .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating H and C signals .
What strategies mitigate byproduct formation during synthesis?
Q. Advanced
- Temperature Control : Maintain reactions below 50°C to avoid over-acetylation .
- Catalyst Optimization : Use 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to enhance coupling efficiency and reduce dimerization .
- Chromatographic Purification : Silica gel chromatography (eluent: 5% MeOH in DCM) removes chlorinated byproducts (e.g., 2-chloro-N,N-dimethylacetamide) .
How does the hydrochloride salt form influence biological activity in vitro?
Q. Advanced
- Solubility : The hydrochloride salt increases aqueous solubility (>50 mg/mL in PBS) compared to the free base, facilitating cell-based assays .
- Metabolic Stability : In hepatic microsomal studies, the compound resists deacetylation due to steric hindrance from dimethyl groups, prolonging half-life (>2 hours) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
